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Compound of Interest

Compound Name: 1-Bromo-2-methylbutane

Cat. No.: B1294734 Get Quote

A Comprehensive Spectroscopic Guide to 1-Bromo-
2-methylbutane
This technical guide provides an in-depth analysis of the spectroscopic data for 1-bromo-2-
methylbutane, a key haloalkane intermediate in various organic syntheses. The following

sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) characteristics, offering valuable insights for researchers, scientists, and professionals in

drug development and chemical research.

Molecular Structure
1-Bromo-2-methylbutane is a chiral molecule with the chemical formula C₅H₁₁Br. The

structure features a bromine atom attached to a primary carbon and a stereocenter at the

second carbon atom.

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 1-bromo-2-methylbutane, both ¹H and ¹³C NMR provide distinct signals that

can be assigned to specific atoms within the molecule.

¹H NMR Spectroscopy Data
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The proton NMR spectrum of 1-bromo-2-methylbutane is complex due to the presence of a

chiral center, which can make the diastereotopic protons on the CH₂Br group and the CH₂

group of the ethyl chain non-equivalent.

Signal
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

a ~3.4
Doublet of

doublets (dd)
2H -CH₂Br

b ~1.7 Multiplet 1H -CH(CH₃)-

c ~1.5 Multiplet 2H -CH₂CH₃

d ~0.9 Doublet (d) 3H -CH(CH₃)-

e ~0.9 Triplet (t) 3H -CH₂CH₃

Note: Actual chemical shifts and coupling constants can vary depending on the solvent and the

spectrometer's magnetic field strength. A detailed analysis suggests that the methylene protons

adjacent to the bromine are diastereotopic and should appear as two distinct signals.[1]

Similarly, the methylene protons of the ethyl group can also exhibit diastereotopicity.

¹³C NMR Spectroscopy Data
The ¹³C NMR spectrum of 1-bromo-2-methylbutane shows five distinct signals, corresponding

to the five carbon atoms in unique chemical environments.

Signal Chemical Shift (δ, ppm) Assignment

1 ~40 -CH₂Br

2 ~38 -CH(CH₃)-

3 ~26 -CH₂CH₃

4 ~16 -CH(CH₃)-

5 ~11 -CH₂CH₃
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Note: The chemical shifts are approximate and can vary based on experimental conditions. The

carbon attached to the electronegative bromine atom is significantly downfield.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 1-bromo-2-methylbutane is characterized by absorptions corresponding to C-H

and C-Br bond vibrations.

Wavenumber (cm⁻¹) Intensity Assignment

2965-2850 Strong C-H (sp³) stretching

1465 Medium C-H bending (CH₂ and CH₃)

1380 Medium C-H bending (CH₃)

~650-550 Strong C-Br stretching

The region below 1500 cm⁻¹ is known as the fingerprint region and contains complex vibrations

that are unique to the molecule.[2]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. A key feature in the mass spectrum of 1-bromo-2-methylbutane is the

presence of two molecular ion peaks of nearly equal intensity, due to the two naturally

occurring isotopes of bromine (⁷⁹Br and ⁸¹Br).[3]
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m/z Relative Intensity Assignment

150/152 Low
[M]⁺ and [M+2]⁺ (Molecular

ions)

71 High [C₅H₁₁]⁺ (Loss of Br•)

57 Base Peak
[C₄H₉]⁺ (tert-Butyl cation,

rearrangement)

43 High [C₃H₇]⁺

29 High [C₂H₅]⁺

The base peak at m/z 57 is characteristic of the formation of a stable tert-butyl cation through

rearrangement after the loss of the bromine radical.

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy
Sample Preparation: Dissolve 5-25 mg of 1-bromo-2-methylbutane in approximately 0.6-

0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[4] For ¹³C NMR, a

more concentrated sample (50-100 mg) may be required.[4] Add a small amount of an

internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

Data Acquisition: Place the NMR tube in the spectrometer. Shim the magnetic field to

achieve homogeneity. Acquire the ¹H spectrum using a standard pulse sequence. For ¹³C

NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and

enhance the signal-to-noise ratio.

Data Processing: Fourier transform the acquired free induction decay (FID) to obtain the

spectrum. Phase the spectrum and perform baseline correction. Integrate the signals in the

¹H spectrum and reference the chemical shifts to the internal standard.

IR Spectroscopy
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Sample Preparation (Neat Liquid): Place a drop of neat 1-bromo-2-methylbutane between

two salt plates (e.g., NaCl or KBr) to create a thin liquid film.[5]

Data Acquisition: Place the salt plates in the sample holder of the IR spectrometer. Record

the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of the

clean salt plates should be acquired and subtracted from the sample spectrum.

Data Processing: Identify and label the significant absorption bands in the spectrum.

Mass Spectrometry (Electron Ionization - EI)
Sample Introduction: Inject a small amount of 1-bromo-2-methylbutane into the mass

spectrometer, often through a gas chromatograph (GC-MS) for sample purification and

introduction into the ionization source.[6]

Ionization: In the ion source, the sample molecules are bombarded with a high-energy

electron beam (typically 70 eV), causing ionization and fragmentation.[6]

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer

(e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-

charge ratio (m/z).

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a small

organic molecule like 1-bromo-2-methylbutane.
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Caption: A generalized workflow for spectroscopic analysis.

Mass Spectrometry Fragmentation of 1-Bromo-2-
methylbutane
This diagram illustrates the key fragmentation pathways for 1-bromo-2-methylbutane in an

electron ionization mass spectrometer.
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Caption: Key fragmentation pathways of 1-bromo-2-methylbutane in MS.

Key ¹H-¹H NMR Correlations (COSY)
This diagram shows the expected correlations between adjacent protons in 1-bromo-2-
methylbutane that would be observed in a COSY (Correlation Spectroscopy) NMR

experiment.

Caption: Expected ¹H-¹H COSY correlations for 1-bromo-2-methylbutane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic data for 1-Bromo-2-methylbutane (NMR,
IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1294734#spectroscopic-data-for-1-bromo-2-
methylbutane-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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